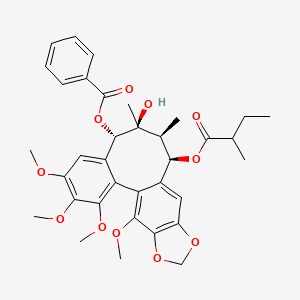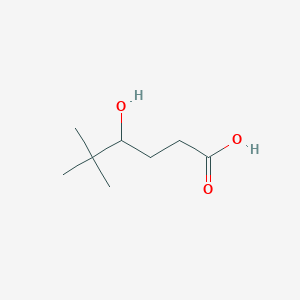
1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclopentan-1-ol is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Méthodes De Préparation
The synthesis of 1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclopentan-1-ol typically involves the condensation of appropriate thiazole precursors with cyclopentanone derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, potentially altering its functional groups.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for developing new antimicrobial and anticancer agents.
Medicine: Its potential therapeutic properties are explored for treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes .
Comparaison Avec Des Composés Similaires
1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclopentan-1-ol can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
These compounds share the thiazole ring structure but differ in their functional groups and specific biological activities, highlighting the unique properties of this compound.
Propriétés
Formule moléculaire |
C10H16N2OS |
|---|---|
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
1-(2-amino-1,3-thiazol-5-yl)-3,3-dimethylcyclopentan-1-ol |
InChI |
InChI=1S/C10H16N2OS/c1-9(2)3-4-10(13,6-9)7-5-12-8(11)14-7/h5,13H,3-4,6H2,1-2H3,(H2,11,12) |
Clé InChI |
ZFSOORKQCQIFLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C1)(C2=CN=C(S2)N)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



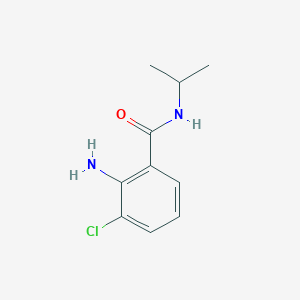


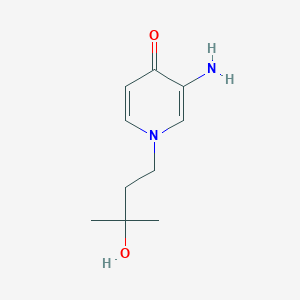
![7H-pyrrolo[2,3-c]pyridazin-4-amine](/img/structure/B13074079.png)
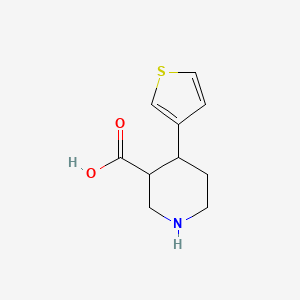

![7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B13074108.png)
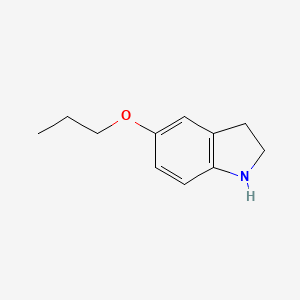
![(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine](/img/structure/B13074138.png)
